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molecular formula C10H10N2O2S B012344 4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) CAS No. 106429-20-3

4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)

Cat. No. B012344
M. Wt: 222.27 g/mol
InChI Key: RTZHEQRECNAMDJ-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

50 g (0.303 mol) of methyl 2-amino-5-methylbenzoate are dissolved in 300 ml of glacial acetic acid, and 120.6 g (1.24 mol) of potassium thiocyanate--dissolved in 200 ml of glacial acetic acid--are added. At 10° C., 17.42 ml (0.335 mol) of bromine are added dropwise, and the mixture is then stirred without cooling for 2 hours. The suspension is tipped into 3 l of ice-water, while stirring, and the precipitated product is filtered off with suction and washed with dilute sodium carbonate solution and water. The filter cake is suspended in H2O and the suspension is stirred at 100° C. overnight. After cooling, the product is filtered off with suction, washed with H2O and dried at 40° C. in vacuo.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
120.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
17.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[S-:13][C:14]#[N:15].[K+].BrBr>C(O)(=O)C>[NH2:15][C:14]1[S:13][C:11]2[C:2](=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
potassium thiocyanate
Quantity
120.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
17.42 mL
Type
reactant
Smiles
BrBr
Step Four
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with dilute sodium carbonate solution and water
STIRRING
Type
STIRRING
Details
the suspension is stirred at 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1SC=2C(N1)=C(C=C(C2)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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